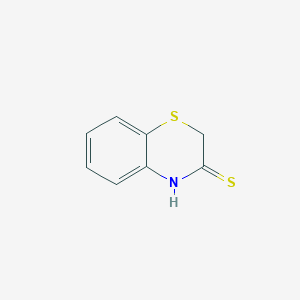
1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate, also known as CPP or chlorprothixene, is a chemical compound that belongs to the class of phenothiazine derivatives. CPP has been widely used in scientific research for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate has been studied for its potential therapeutic applications in various fields of science, including neuroscience, pharmacology, and psychiatry. 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate has been shown to have antipsychotic, anxiolytic, and sedative effects. It has been used to treat schizophrenia, bipolar disorder, and anxiety disorders. 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate is not fully understood. However, it is believed to act as an antagonist of dopamine and serotonin receptors in the brain. It also affects the levels of other neurotransmitters such as norepinephrine and acetylcholine. The exact mechanism of action of 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate is still being studied.
Efectos Bioquímicos Y Fisiológicos
1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of dopamine and serotonin in the brain, which are associated with the symptoms of schizophrenia. It also affects the levels of other neurotransmitters such as norepinephrine and acetylcholine. 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate has been shown to have sedative and anxiolytic effects, which are associated with the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate has several advantages for lab experiments. It is readily available and easy to synthesize. It has also been extensively studied, and its effects are well-documented. However, there are also limitations to using 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate in lab experiments. Its mechanism of action is not fully understood, and its effects can vary depending on the dosage and administration method.
Direcciones Futuras
There are several future directions for the study of 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate. One area of research could focus on understanding its mechanism of action and how it affects different neurotransmitters in the brain. Another area of research could focus on developing new derivatives of 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate with improved therapeutic properties. Additionally, more studies could be conducted to explore the potential use of 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate in cancer treatment.
Conclusion:
In conclusion, 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. Its synthesis method is well-established, and its effects on the brain and body have been extensively studied. While there are limitations to using 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate in lab experiments, its potential for future research is promising. Further studies could lead to the development of new treatments for various disorders and diseases.
Métodos De Síntesis
The synthesis of 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate involves the reaction of 2-chlorobenzoic acid with 1-pyrrolidinepropanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization. The synthesis method of 1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate has been well-established and is widely used in research laboratories.
Propiedades
Número CAS |
6470-43-5 |
|---|---|
Nombre del producto |
1-Pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate |
Fórmula molecular |
C14H18ClNO2 |
Peso molecular |
267.75 g/mol |
Nombre IUPAC |
1-pyrrolidin-1-ylpropan-2-yl 2-chlorobenzoate |
InChI |
InChI=1S/C14H18ClNO2/c1-11(10-16-8-4-5-9-16)18-14(17)12-6-2-3-7-13(12)15/h2-3,6-7,11H,4-5,8-10H2,1H3 |
Clave InChI |
BJRDJWSBYLPXMR-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)OC(=O)C2=CC=CC=C2Cl |
SMILES canónico |
CC(CN1CCCC1)OC(=O)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



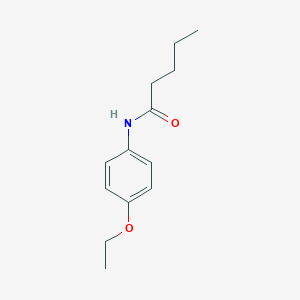
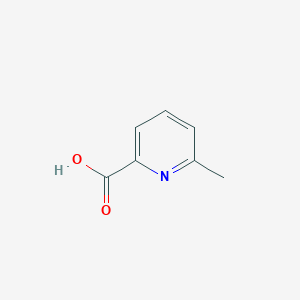


![2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B184597.png)
![3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B184600.png)
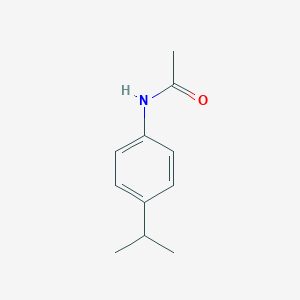

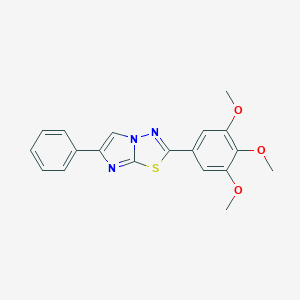


![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)

